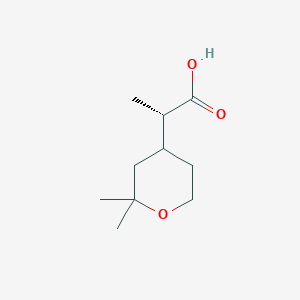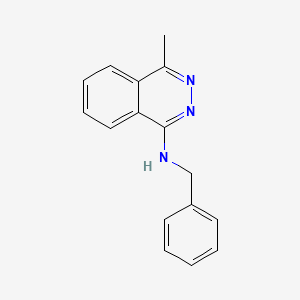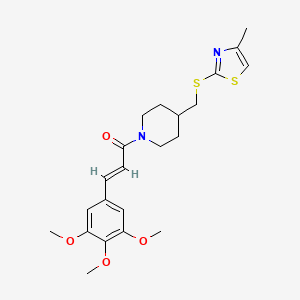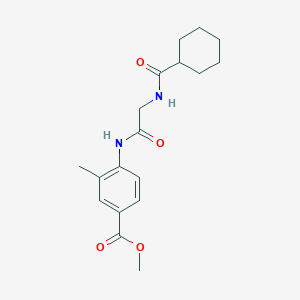
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMHPA, is an organic compound that belongs to the family of amino acids. It is a chiral molecule, which means that it exists in two different forms, known as enantiomers. DMHPA has been studied for its potential use in various scientific research applications, including drug discovery and development, and as a building block for the synthesis of other molecules.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been shown to enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been shown to have anticonvulsant and neuroprotective effects in animal models. It has also been shown to have anxiolytic and sedative effects. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been found to increase the levels of GABA in the brain, which can lead to a decrease in anxiety and an increase in relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good solubility in water and organic solvents. However, one limitation of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is that it is a chiral molecule, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One area of interest is the development of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid and its effects on the GABAergic system.
Synthesemethoden
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized in several ways, including the reaction of 2,2-dimethyloxirane with 2-methylpropanoic acid in the presence of a catalyst. Another method involves the reaction of 2,2-dimethyloxirane with acetic anhydride, followed by hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been studied for its potential use in drug discovery and development. It has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has also been used as a building block for the synthesis of other molecules with potential pharmaceutical applications.
Eigenschaften
IUPAC Name |
(2S)-2-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZIPBQTPFWRR-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)

![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)


![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)